Cas no 15480-76-9 (Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI))

Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI) structure
15480-76-9 structure
Product Name:Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI)
CAS No:15480-76-9
MF:C19H18Na4O8P2
MW:528.248031139374
CID:205073
PubChem ID:203916
Update Time:2025-04-19

Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-[cyclohexylidene[4-(phosphonooxy)phenyl]methyl]-, dihydrogen phosphate,tetrasodium salt (9CI)
    • F 6060 tetrasodium diphosphate
    • Bis(p-hydroxyphenyl)cyclohexylidenemethane tetrasodium diphosphate
    • 15480-76-9
    • 4,4'-(Cyclohexylidenemethylene)diphenol bis(dihydrogen phosphate) tetrasodium salt
    • NSC 93369
    • Phenol, 4,4'-(cyclohexylidenemethylene)di-, bis(dihydrogen phosphate) tetrasodium salt
    • 4-(Cyclohexylidene(4-(phosphonooxy)phenyl)methyl)phenol dihydrogen phosphate, tetrasodium salt
    • DTXSID40165723
    • Phenol, 4-(cyclohexylidene(4-(phosphonooxy)phenyl)methyl)-, dihydrogen phosphate, tetrasodium salt
    • F 6111
    • Inchi: 1S/C19H22O8P2.4Na/c20-28(21,22)26-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27-29(23,24)25;;;;/h6-13H,1-5H2,(H2,20,21,22)(H2,23,24,25);;;;/q;4*+1/p-4
    • InChI Key: VRCWIALKUSZKMP-UHFFFAOYSA-J
    • SMILES: P(=O)([O-])([O-])OC1C=CC(=CC=1)/C(/C1C=CC(=CC=1)OP(=O)([O-])[O-])=C1/CCCCC/1.[Na+].[Na+].[Na+].[Na+]

Computed Properties

  • Exact Mass: 440.07906
  • Monoisotopic Mass: 528.00676865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 4
  • Complexity: 589
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 145Ų

Experimental Properties

  • PSA: 133.52
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd